2-(Dimethylamino)benzo[d]thiazol-6-yl 4-methoxybenzoate
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Overview
Description
2-(Dimethylamino)benzo[d]thiazol-6-yl 4-methoxybenzoate is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. This compound features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Mechanism of Action
Target of Action
Similar benzothiazole derivatives have been found to exhibit anti-tubercular and anti-inflammatory properties, suggesting that they may target enzymes or proteins involved in these biological processes.
Mode of Action
Benzothiazole derivatives have been reported to interact with their targets, leading to changes in the biological processes . For instance, some benzothiazole derivatives have shown inhibitory effects against Mycobacterium tuberculosis , and others have demonstrated COX-1 inhibition, which is a key enzyme in the inflammatory response .
Biochemical Pathways
Based on the reported anti-tubercular and anti-inflammatory activities of similar benzothiazole derivatives , it can be inferred that this compound may affect the biochemical pathways related to these biological processes.
Pharmacokinetics
Thiazoles, a class of compounds to which this compound belongs, are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties could influence the compound’s bioavailability.
Result of Action
Similar benzothiazole derivatives have demonstrated significant anti-tubercular and anti-inflammatory activities, suggesting that this compound may have similar effects.
Preparation Methods
The synthesis of 2-(Dimethylamino)benzo[d]thiazol-6-yl 4-methoxybenzoate typically involves the reaction of 2-(dimethylamino)benzo[d]thiazole with 4-methoxybenzoic acid. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-(Dimethylamino)benzo[d]thiazol-6-yl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced thiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: The compound has shown promise in antimicrobial and antifungal studies, making it a candidate for developing new antibiotics.
Medicine: Research has indicated potential anticancer properties, with studies showing its ability to inhibit the growth of certain cancer cell lines.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Comparison with Similar Compounds
2-(Dimethylamino)benzo[d]thiazol-6-yl 4-methoxybenzoate can be compared with other thiazole derivatives such as:
2-Amino-6-methylbenzo[d]thiazole: Known for its antimicrobial and antifungal properties.
2-(4-Bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid: Exhibits potent anticancer activity.
N-(Benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides: Demonstrates significant anti-inflammatory effects.
Properties
IUPAC Name |
[2-(dimethylamino)-1,3-benzothiazol-6-yl] 4-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-19(2)17-18-14-9-8-13(10-15(14)23-17)22-16(20)11-4-6-12(21-3)7-5-11/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVBRNIXLVBHJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=C(S1)C=C(C=C2)OC(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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